CTAP - 103429-32-9

CTAP

Catalog Number: EVT-340404
CAS Number: 103429-32-9
Molecular Formula: C51H69N13O11S2
Molecular Weight: 1104.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TCTOP is a synthetic cyclic octapeptide designed as a highly potent and selective μ-opioid receptor antagonist with minimal somatostatin-like activity []. It is a derivative of the parent peptide CTP (D-Phe1-Cys2-Tyr3-D-Trp4-Lys5-Thr6-Pen7++-Thr8-NH2), modified for enhanced μ-opioid receptor affinity and selectivity [].

Future Directions
  • Investigating its potential as a therapeutic agent for opioid addiction: Due to its high potency and selectivity for μ-opioid receptors, TCTOP holds promise as a potential treatment for opioid addiction. Further research is needed to evaluate its efficacy and safety in humans [].

  • Developing novel analogues with improved pharmacological properties: Modifications to the TCTOP structure could lead to the development of new analogues with enhanced potency, selectivity, and duration of action, potentially leading to more effective therapeutic interventions [].

  • Exploring its use in studying other physiological processes involving μ-opioid receptors: μ-opioid receptors play roles in various physiological functions beyond pain modulation, such as reward, mood regulation, and respiration. TCTOP can be a valuable tool for investigating these processes in future studies [].

Classification

CTAP-III is classified as a growth factor and is part of the larger family of platelet-derived growth factors. It is particularly noted for its involvement in connective tissue repair and regeneration, making it an essential component in various physiological and pathological processes.

Synthesis Analysis

The synthesis of CTAP-III can be achieved through multiple methods, primarily involving the extraction from human platelets. Two notable methods are:

  1. Direct Extraction: CTAP-III can be isolated from fresh or outdated human platelets using biochemical techniques such as centrifugation and chromatography. This method ensures the preservation of its biological activity.
  2. Recombinant Technology: Advances in biotechnology allow for the synthesis of CTAP-III using recombinant DNA technology, where the gene encoding for CTAP-III is inserted into a suitable expression vector and expressed in host cells. This method can yield large quantities of the peptide for research and therapeutic applications.

The purification process often involves techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and activity levels .

Molecular Structure Analysis

CTAP-III is characterized by its single-chain structure, which is crucial for its function. The amino acid sequence has been determined through various methods, including Edman degradation and mass spectrometry. The primary structure consists of approximately 70 amino acids, with specific sequences that contribute to its biological activity.

Structural Features

  • Isoelectric Point: 8.5, indicating that it is positively charged at physiological pH.
  • Molecular Weight: Approximately 8 kDa, which classifies it as a low molecular weight protein.
  • Disulfide Bonds: The presence of disulfide bonds may contribute to its stability and conformation in physiological conditions.

The structural integrity of CTAP-III is essential for its interaction with cell surface receptors, mediating its biological effects .

Chemical Reactions Analysis

CTAP-III participates in several biochemical reactions that are pivotal to its function as a growth factor:

  1. Stimulation of Glycosaminoglycan Synthesis: CTAP-III enhances the synthesis of glycosaminoglycans in cultured human connective tissue cells, promoting tissue repair and regeneration.
  2. DNA Synthesis Stimulation: It has been shown to significantly increase DNA synthesis in synovial cells, indicating its role in cellular proliferation and tissue remodeling.
  3. Proteolytic Conversion: CTAP-III can be proteolytically converted to inactive forms during platelet aging or storage, which influences its availability and activity in biological systems .
Mechanism of Action

CTAP-III exerts its biological effects through specific interactions with cell surface receptors on target cells. The mechanism involves:

  1. Binding to Receptors: CTAP-III binds to specific receptors on connective tissue cells, initiating a cascade of intracellular signaling pathways that promote cell proliferation and matrix synthesis.
  2. Activation of Signaling Pathways: The binding activates signaling pathways such as MAPK/ERK pathways, leading to enhanced gene expression related to cell growth and differentiation.
  3. Regulation of Metabolic Processes: By stimulating glycosaminoglycan metabolism and DNA synthesis, CTAP-III plays a critical role in maintaining connective tissue homeostasis .
Physical and Chemical Properties Analysis

CTAP-III exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating its biological functions.
  • Stability: Stability can be affected by temperature and pH; optimal conditions are necessary to maintain its active form.
  • Biological Activity: Retains activity over a range of physiological conditions but may degrade under extreme conditions or prolonged storage.

These properties make CTAP-III suitable for various applications in biomedical research and therapy .

Applications

CTAP-III has several significant applications across various fields:

  1. Tissue Engineering: Due to its ability to stimulate cell proliferation and matrix synthesis, CTAP-III is explored for use in regenerative medicine and tissue engineering applications.
  2. Wound Healing: Its role in enhancing glycosaminoglycan synthesis makes it a candidate for therapies aimed at improving wound healing processes.
  3. Research Tool: CTAP-III serves as a valuable tool for studying cellular mechanisms related to growth factors and their effects on connective tissues.
  4. Therapeutic Applications: Potential therapeutic uses include treatments for conditions involving connective tissue damage or degeneration, such as arthritis or injuries .
Introduction to Contextualized Technology Adaptation Process (CTAP)

Conceptual Foundations of CTAP in Health Information Technology (HIT)

CTAP is grounded in the synergistic integration of two complementary disciplines: implementation science frameworks (e.g., Consolidated Framework for Implementation Research - CFIR) and human-centered design (HCD) methodologies. Implementation science provides structured models for understanding multi-level determinants of adoption—outer setting (policy, funding), inner setting (clinic workflows, resources), individual characteristics (clinician attitudes), and innovation characteristics (complexity, design) [1] [8]. HCD contributes iterative techniques like contextual inquiry, prototyping, and usability testing to actively involve end-users in shaping the technology’s functionality and interface [1] [6]. This dual foundation positions CTAP not merely as a technical optimization protocol, but as a holistic process for achieving innovation-context fit.

Core to CTAP is its five-phase structure, designed to systematically address adaptation needs:

  • Contextual Evaluation: Mixed-methods assessment (e.g., focus groups, workflow mapping) to understand destination setting needs.
  • Unadapted Technology Evaluation: Baseline assessment of the original technology’s strengths and limitations.
  • Adapted Technology Trialing: Pilot testing of the modified technology with embedded feedback mechanisms.
  • Refinement and Large-Scale Implementation: Iterative optimization preceding broader rollout.
  • Sustainment Through Ongoing Evaluation: Continuous improvement via data-driven monitoring [1].

Table 1: Core Functions of CTAP in HIT Development

FunctionDescriptionImplementation Science Alignment
Contextual AnalysisIdentifies workflow barriers, cultural norms, and resource constraintsOuter/Inner Setting Constructs (CFIR)
Stakeholder EngagementInvolves clinicians, patients, administrators in co-designIntervention Characteristics (CFIR)
Iterative Usability TestingRepeated cycles of prototyping and user feedbackHCD Principle: Prototyping
Dynamic Implementation PlanningAdapts training, support, and incentives based on contextual barriersProcess Constructs (CFIR)

A pivotal CTAP function is its emphasis on mixed-methods evaluation during Phase 1 (Contextual Evaluation). For example, in school mental health settings, focus groups with practitioners revealed critical barriers to Measurement Feedback System (MFS) adoption: time constraints during school hours, lack of administrative support, and misalignment with educators’ existing documentation practices. These insights directly informed interface modifications—such as mobile-friendly assessments and automated report generation—to reduce assessment burden [1] [8]. Without such adaptation, even evidence-based technologies face rejection due to perceived incompatibility with daily routines or patient population needs.

Historical Development and Policy Drivers in Healthcare Innovation

CTAP emerged in response to two decades of healthcare innovation implementation failures, catalyzed by landmark reports like the 1999 Institute of Medicine (IOM) study "To Err Is Human." This report exposed alarming rates of preventable medical errors (98,000 annual deaths), partly attributed to inconsistent adoption of evidence-based practices and technologies [5]. Despite subsequent policy initiatives promoting Health Information Technology (HIT) as a solution—notably the HITECH Act (2009) and the Affordable Care Act (2010)—implementation gaps persisted. For instance, a Leapfrog Group survey found 87% of hospitals failed to comply with basic infection prevention protocols a decade post-IOM report, while Agency for Healthcare Research and Quality (AHRQ) data showed only 1.5% annual improvement in core quality metrics [5]. These failures underscored a critical insight: policy-driven technology mandates without contextual adaptation yield limited clinical impact.

Concurrently, evolving frameworks for health technology assessment (HTA) and comparative effectiveness research (CER) shaped CTAP’s methodology. HTA, originating in the 1960s, evaluates technologies’ clinical effectiveness, cost-effectiveness, and socio-ethical implications. CER, formalized through the Patient-Centered Outcomes Research Institute (PCORI) in 2010, focuses on comparing interventions in real-world settings [2]. CTAP integrates both approaches by requiring upfront evaluation of an innovation’s effectiveness and its fit within destination contexts before adaptation. This contrasts with earlier "one-size-fits-all" HIT rollout models that prioritized technical functionality over clinical utility or workflow compatibility.

Table 2: Policy and Innovation Milestones Influencing CTAP’s Development

YearPolicy/EventImpact on CTAP Development
1999IOM "To Err Is Human" ReportHighlighted systemic implementation failures; spurred demand for HIT
2009HITECH ActIncentivized EHR adoption but revealed workflow disruption risks
2010Affordable Care Act / PCORI EstablishmentEmphasized evidence-based care and patient-centered outcomes
2015Widespread MFS ProliferationExposed need for context-sensitive tech adaptation frameworks

Federal initiatives increasingly emphasized interoperability and data-driven care, exemplified by Centers for Medicare & Medicaid Services (CMS) pay-for-performance programs. However, technologies like Measurement Feedback Systems (MFS)—despite strong efficacy evidence—faced adoption rates below 20% in community mental health settings due to poor integration with clinician workflows or client needs [8]. CTAP addressed this by mandating Phase 1 (Contextual Evaluation) to identify site-specific barriers before technical modifications. For instance, adaptations for rural clinics prioritized offline functionality due to unstable internet, while urban systems focused on EHR integration to reduce duplicate data entry [1].

Role in Addressing Implementation Gaps in Mental Health Systems

Mental health systems exhibit unique implementation challenges that CTAP systematically addresses: fragmented care settings (schools, outpatient clinics), resource limitations, diverse patient populations, and stigma-related barriers. Traditional MFS technologies demonstrated efficacy in controlled trials but consistently failed under real-world conditions due to poor innovation-context fit. For example, clinicians in community mental health agencies reported spending >30% of session time navigating complex MFS interfaces, directly reducing client contact time [8]. CTAP’s phased approach tackles these gaps through:

  • Pre-Implementation Contextual Analysis: School-based mental health focus groups identified workflow compatibility as the highest adoption barrier, leading to CTAP-guided MFS modifications like shortened assessment tools and automated reminders aligned with academic calendars [1].
  • Cultural and Linguistic Adaptation: Beyond surface-level translation, CTAP’s Phase 3 (Trialing) incorporates deep-structure cultural tailoring. A depression prevention platform for Arab adolescents adapted content using the PEN-3 framework (Identity, Empowerment, Expectations), modifying cognitive-behavioral examples to align with collectivistic family structures [4].
  • Technical-Clinical Workflow Integration: CTAP prioritizes embedding technologies into existing routines. In a school suicide prevention program, passive social media monitoring replaced manual screenings, reducing counselor burden while improving risk detection timeliness [6].

Table 3: CTAP’s Impact on Mental Health Technology Implementation Outcomes

Implementation GapCTAP Adaptation StrategyOutcome
Workflow DisruptionIntegration with EHRs; mobile assessments90% adoption at Group Health Cooperative [8]
Cultural MisalignmentDeep-structure tailoring (values, illness beliefs)40% higher engagement in adapted interventions [4]
Resource IntensivenessTask-shifting; automated data collection50% reduction in clinician time per client [6]
Sustainability ChallengesOngoing evaluation protocols75% 2-year retention in school settings [1]

Properties

CAS Number

103429-32-9

Product Name

CTAP

IUPAC Name

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C51H69N13O11S2

Molecular Weight

1104.3 g/mol

InChI

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1

InChI Key

OFMQLVRLOGHAJI-FGHAYEPSSA-N

SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Synonyms

D-Phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-arginyl-L-threonyl-3-mercapto-L-valyl-L-threoninamide cyclic (2→7)-disulfide; 1: PN: WO0168080 SEQID: 22 Claimed Protein; D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2;

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.